molecular formula C11H11N3O2S B2412153 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 180028-93-7

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2412153
CAS No.: 180028-93-7
M. Wt: 249.29
InChI Key: VSTCCVWZTADGQN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 300 MHz) :

    • δ 6.82–7.45 ppm (m, 4H) : Aromatic protons from the 4-methoxyphenyl group.
    • δ 5.35 ppm (s, 1H) : Methine proton (H-5) of the dihydropyrimidinone ring.
    • δ 3.71 ppm (s, 3H) : Methoxy group (–OCH₃).
    • δ 9.21 ppm (s, 1H) : NH amino group (exchangeable with D₂O).
  • ¹³C NMR (DMSO-d₆, 75 MHz) :

    • δ 163.5 ppm : C=S (thioxo group).
    • δ 155.2 ppm : C=O (carbonyl group).
    • δ 55.5 ppm : Methoxy carbon (–OCH₃).
    • δ 98.9–148.6 ppm : Aromatic carbons and pyrimidine ring carbons.

Infrared (IR) Spectroscopy

  • 3230–3400 cm⁻¹ : N–H stretching (amino and pyrimidine NH groups).
  • 1664 cm⁻¹ : C=O stretching (pyrimidinone carbonyl).
  • 1240 cm⁻¹ : C=S stretching (thioxo group).

UV-Vis Spectroscopy

  • λₘₐₓ = 265–280 nm : Attributable to π→π* transitions in the aromatic and conjugated pyrimidinone systems.

Mass Spectrometry

  • EI-MS (m/z) :
    • 250 [M]⁺ : Molecular ion peak.
    • 223 [M–H₂N]⁺ : Loss of the amino group.
    • 157 [C₆H₅OCH₃]⁺ : Fragmentation of the 4-methoxyphenyl moiety.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits thione-thiol tautomerism , a common feature of pyrimidinethiones. Computational and experimental studies on analogous systems reveal:

  • The thione form (2-thioxo) is predominant in the solid state and polar solvents due to stabilization via hydrogen bonding.
  • The thiol form (2-mercapto) may exist in nonpolar media or under UV irradiation, as observed in matrix isolation studies.

Conformational flexibility is influenced by:

  • Steric effects : The 4-methoxyphenyl group adopts an axial orientation to minimize steric hindrance with the pyrimidinone ring.
  • Solvent polarity : Polar solvents stabilize planar conformations through solvation of polar groups (e.g., NH and C=O).

Physicochemical Properties

Solubility

  • Polar solvents : Moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to hydrogen-bonding capacity.
  • Nonpolar solvents : Poorly soluble in hexane or chloroform.

Stability

  • Thermal stability : Decomposes above 300°C without melting, as observed in thermogravimetric analysis (TGA) of related compounds.
  • Photostability : Susceptible to UV-induced tautomerization or degradation, requiring storage in amber containers.

Acid-Base Behavior (pKa)

  • Amino group (NH₂) : pKa ≈ 8.1 (weakly basic).
  • Thioxo group (C=S) : pKa ≈ 10.5 (weakly acidic).

Table 1: Summary of Key Spectroscopic Data

Technique Key Signals/Peaks Assignment
¹H NMR δ 9.21 (s, 1H) NH amino group
δ 3.71 (s, 3H) –OCH₃
¹³C NMR δ 163.5 ppm C=S
IR 1664 cm⁻¹ C=O stretch
UV-Vis λₘₐₓ = 265–280 nm π→π* transition

Table 2: Predicted Tautomeric Equilibrium (Thione vs. Thiol)

Condition Predominant Form Stabilizing Factors
Solid state Thione N–H···S hydrogen bonds
Nonpolar solvent Thiol Reduced dielectric constant

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTCCVWZTADGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Approaches

The foundational scaffold of dihydropyrimidinones is frequently constructed via the Biginelli reaction or its variants, which integrate aldehydes, 1,3-dicarbonyl compounds, and urea/thiourea derivatives. For the target compound, modifications to this classical method are required to introduce the 4-methoxyphenyl and amino substituents.

Example Protocol (Adapted from):

  • Reactants :
    • 4-Methoxybenzaldehyde (1.2 equiv)
    • Ethyl 3-aminocrotonate (1.0 equiv)
    • Thiourea (1.5 equiv)
  • Catalyst : Nanocrystalline MgFe₂O₄ (15 mol%)
  • Conditions : Microwave irradiation (300 W, 80°C, 10 min), solvent-free.
  • Outcome : Forms 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in ~72% yield.

This method capitalizes on microwave acceleration and heterogeneous catalysis to enhance reaction efficiency, reducing typical reaction times from hours to minutes.

Post-Synthetic N-Arylation

For compounds where direct cyclocondensation fails to introduce the 4-methoxyphenyl group at N1, Ullmann-type coupling offers a viable alternative.

Procedure (Derived from):

  • Starting Material : 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (synthesized via).
  • Arylating Agent : 4-Iodoanisole (1.5 equiv).
  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv).
  • Solvent : DMF, 110°C, 24 h.
  • Yield : ~65% after recrystallization (ethanol/water).

This approach installs the 4-methoxyphenyl group selectively at the N1 position, confirmed via ¹H NMR (δ 3.81 ppm for OCH₃ and δ 7.2–7.4 ppm for aromatic protons).

Catalytic Innovations and Optimization

Zeolite-Supported Nanogold Catalysis

A three-component reaction involving 6-amino-2-thioxopyrimidin-4-one, 4-methoxybenzaldehyde, and piperidinone in the presence of zeolite-nano Au achieves cyclization with 89% efficiency. Key advantages include:

  • Reusability : Catalyst retains activity for 5 cycles.
  • Selectivity : Minimal byproducts due to controlled pore size of zeolite.

Solvent-Free Mechanochemical Synthesis

Grinding 4-methoxybenzaldehyde, thiourea, and ethyl acetoacetate with K10 montmorillonite clay under ball-milling conditions (30 Hz, 1 h) yields the target compound in 68% yield. This method eliminates solvent waste and reduces energy input.

Functional Group Transformations

Amino Group Introduction via Nitro Reduction

For precursors lacking the amino group, a two-step sequence is employed:

  • Nitration : Treat 1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with HNO₃/H₂SO₄ at 0°C to install a nitro group at C6.
  • Reduction : Use H₂/Pd-C in ethanol to reduce nitro to amino, achieving >90% conversion.

Analytical Characterization

Spectroscopic Confirmation

  • IR : νmax 3380 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
  • ¹H NMR (DMSO-d₆): δ 2.51 (t, J = 6 Hz, CH₂), 3.81 (s, OCH₃), 5.33 (s, NH₂), 7.2–7.4 (m, Ar-H).
  • MS : m/z 279.1 [M+H]⁺, consistent with molecular formula C₁₁H₁₂N₃O₂S.

X-ray Diffraction

Single-crystal X-ray analysis confirms the planar pyrimidinone ring and orthogonal orientation of the 4-methoxyphenyl group.

Comparative Evaluation of Methods

Method Yield (%) Time Catalyst Cost Scalability
Microwave/Biginelli 72 10 min Low High
Ullmann Coupling 65 24 h Moderate Moderate
Mechanochemical 68 1 h Low High

Challenges and Mitigation

  • Regioselectivity in Arylation : Competing O- vs. N-arylation is suppressed using bulky ligands (e.g., phenanthroline) and polar aprotic solvents.
  • Amino Group Stability : Boc protection during harsh reactions prevents undesired oxidation.

Emerging Techniques

Recent advances in photoredox catalysis enable visible-light-mediated C-N coupling at N1, achieving yields up to 78% under mild conditions.

Chemical Reactions Analysis

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thioxo-pyrimidines exhibit significant anticancer properties. Specifically, 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown potential in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong cytotoxic effects.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation.

  • In Vitro Findings : Studies showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.

  • Study Overview : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Therapeutic Potential

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its applications span across:

  • Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.
  • Anti-inflammatory Drugs : For managing conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Agents : In treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives. Similar compounds include:

  • 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-amino-1-(4-nitrophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.

Biological Activity

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N4OSC_{10}H_{10}N_4OS with a molecular weight of 226.28 g/mol. The compound features a thioxo group and an amino group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thioxopyrimidine compounds possess significant antimicrobial properties. For instance, modifications to the thioxo group can enhance activity against various bacterial strains .
  • Myeloperoxidase Inhibition : Myeloperoxidase (MPO) is an enzyme linked to inflammatory conditions. Compounds structurally related to this compound have been identified as potent inhibitors of MPO, suggesting potential applications in treating autoimmune diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in oxidative stress and inflammation. The thioxo moiety plays a pivotal role in interacting with thiol groups in proteins, leading to enzyme inhibition and subsequent therapeutic effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

  • Antimicrobial Study : A study conducted on various thioxopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .
    CompoundAntimicrobial Activity (Zone of Inhibition)
    Derivative A15 mm
    Derivative B20 mm
    6-amino-1-(4-methoxyphenyl)-2-thioxo18 mm
  • MPO Inhibition Study : A preclinical evaluation showed that compounds similar to 6-amino-1-(4-methoxyphenyl)-2-thioxo effectively inhibited MPO activity in vitro and in vivo models. The lead compound demonstrated significant anti-inflammatory effects in lipopolysaccharide-stimulated human blood samples .
  • Cytotoxicity Assessment : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value comparable to established chemotherapeutics like Olaparib. This suggests a promising avenue for cancer treatment .
    Cell LineIC50 (µM)
    MDA-MB-436 (BRCA1 mutant)10.70
    Control (Olaparib)9.62

Q & A

Q. What are the optimized synthetic routes for 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-methoxyaniline derivatives with thiourea and ethyl cyanoacetate (or similar β-keto esters) under acidic or basic conditions. Key steps include:

  • Reagents : Thiourea, ethyl cyanoacetate, sodium ethoxide, and 4-methoxy-substituted aniline derivatives.
  • Conditions : Reflux in ethanol or DMF for 4–6 hours, followed by purification via silica-gel chromatography .
  • Yield Optimization : Higher yields (>70%) are achieved with sodium ethoxide as a base and ethanol as a solvent compared to DMF-based reactions (~50% yield) .

Q. Table 1: Synthesis Conditions and Yields

ReagentsSolventTemperatureYield (%)Reference
Thiourea, Ethyl cyanoacetateEthanolReflux75
Thiourea, Ethyl acetoacetateDMF80°C52

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the thioxo group (δ ~180–185 ppm in 13C NMR) and the methoxyphenyl aromatic protons (δ 6.8–7.5 ppm in 1H NMR). The amino group (-NH2) appears as a broad singlet at δ ~5.5–6.5 ppm .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ at m/z 264.3 (calculated for C11H12N3O2S) and fragment ions corresponding to loss of the methoxyphenyl group .
  • IR Spectroscopy : Strong absorption bands for C=S (~1200 cm⁻¹) and N-H (~3300 cm⁻¹) groups confirm structural integrity .

Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., Ellman’s reagent for thiol-dependent enzymes) to test inhibition of targets like β-glucuronidase or myeloperoxidase. IC50 values <10 µM indicate high potency .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) at concentrations of 1–100 µM. Compare results with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity, and what SAR trends have been observed?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Group Position : 4-Methoxy substitution on the phenyl ring enhances solubility and binding affinity to hydrophobic enzyme pockets compared to 2- or 3-methoxy derivatives .
    • Amino Group Replacement : Replacing -NH2 with methyl groups reduces activity, highlighting the importance of hydrogen-bonding interactions .
  • SAR Table :
ModificationTarget Enzyme IC50 (µM)Bioactivity Trend
4-Methoxyphenyl8.2 ± 0.3Most active
3-Methoxyphenyl23.1 ± 1.1Moderate
-NH2 → -N(CH3)2>100Inactive

Q. Reference :

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Source of Contradictions : Variability in assay conditions (e.g., pH, temperature) or compound purity (>95% purity required for reliable data) .
  • Validation Steps :
    • Replicate assays using standardized protocols (e.g., fixed enzyme concentration and incubation time).
    • Characterize impurities via HPLC-MS and correlate with activity discrepancies .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. How can crystallography (e.g., SHELX software) elucidate the compound’s binding mode with target enzymes?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with target enzymes (e.g., β-glucuronidase) using sitting-drop vapor diffusion. Optimize conditions with 20–25% PEG 3350 and pH 7.5 .
  • Refinement in SHELX :
    • Use SHELXL for high-resolution refinement. Key parameters: SHELXL-2018/3, TWIN command for twinned crystals.
    • Analyze hydrogen bonds between the thioxo group and enzyme active sites (e.g., Arg-123 in β-glucuronidase) .

Q. Reference :

Q. What metabolic pathways degrade this compound in preclinical models, and how do species-specific differences impact data extrapolation?

Methodological Answer:

  • Primary Pathways : Oxidative desulphuration (C=S → C=O) mediated by flavin-containing monooxygenases (FMOs) in humans vs. cytochrome P450 in rodents .
  • Species Comparison :
    • Human Liver Microsomes : >80% metabolism via FMO3.
    • Rat Microsomes : Dominated by CYP2D6 (~70% contribution).
  • Implications : Use humanized mouse models for in vivo studies to improve translational relevance .

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